2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid
Description
2-[1-(4-Bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid is a pyrrolidine-based carboxylic acid derivative featuring a 4-bromo-3-fluorobenzoyl substituent. The bromine and fluorine atoms enhance lipophilicity and electronic effects, which may influence binding affinity in biological systems or crystallographic properties .
Properties
IUPAC Name |
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)13(19)16-5-1-2-9(16)7-12(17)18/h3-4,6,9H,1-2,5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCXWBYKZQRTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Br)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule consists of a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzoyl group at the 1-position and an acetic acid moiety at the 2-position. Key challenges include:
Retrosynthetic Analysis
Retrosynthetic breakdown suggests two primary precursors:
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4-Bromo-3-fluorobenzoic acid derivatives for the benzoyl component.
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Pyrrolidin-2-ylacetic acid or its protected forms for the heterocyclic backbone.
Coupling these via amidation or esterification forms the core structure.
Detailed Preparation Methods
Synthesis of 4-Bromo-3-fluorobenzoic Acid Derivatives
The benzoyl group is typically prepared via nitration, bromination, and hydrolysis steps, as outlined in Patent WO2014071545A1:
Step 1: Nitration of m-fluorobenzotrifluoride
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Reagents : Mixed nitric-sulfuric acid (1.8:1 molar ratio).
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Conditions : 20–30°C, monitored by GC.
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Outcome : 4-Fluoro-2-trifluoromethylnitrobenzene (yield: 85–90%).
Step 2: Bromination
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Reagents : Dibromohydantoin in sulfuric acid.
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Conditions : 40–50°C, 4–6 hours.
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Outcome : 4-Bromo-3-fluoro-2-trifluoromethylnitrobenzene (yield: 78%).
Step 3: Reduction and Deamination
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Reduction : Iron powder in acetic acid/water.
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Deamination : Hypophosphorous acid at 20–30°C.
Step 4: Hydrolysis to Carboxylic Acid
Pyrrolidine-Acetic Acid Backbone Construction
The pyrrolidine-acetic acid moiety is synthesized via cyclization and functionalization:
Method A: Ring-Closing Metathesis
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Starting Material : N-allyl glycine derivatives.
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Catalyst : Grubbs 2nd-generation catalyst.
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Conditions : Dichloromethane, 40°C, 12 hours.
Method B: Reductive Amination
Coupling Strategies
Amidation via Acid Chloride
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Benzoyl Chloride Formation :
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Coupling with Pyrrolidine-Acetic Acid :
Comparative Data Table: Coupling Methods
| Method | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl₂, TEA | 68% | 98.5% |
| EDC/HOBt | Ethyl chloroformate | 62% | 97.2% |
| DCC/DMAP | Dicyclohexylcarbodiimide | 60% | 96.8% |
Optimization and Challenges
Bromine-Fluorine Selectivity
Stereochemical Control
Yield Enhancement
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Catalyst Screening : Palladium catalysts improved coupling efficiency by 12%.
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Solvent Effects : Switching from THF to DCM reduced side-product formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid can undergo several types of chemical reactions, including:
Substitution reactions: Due to the presence of the bromine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pyrrolidine ring, can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its halogenated benzoyl group and pyrrolidine-acetic acid backbone. Below is a comparison with key analogs:
*Calculated based on formula C₁₃H₁₃BrFNO₃.
Key Observations:
- Halogenation: The target compound’s dual bromo-fluoro substitution increases lipophilicity (logP ~2.5 estimated) compared to mono-halogenated analogs like the 4-fluorophenyl derivative in . This may enhance membrane permeability in drug design.
- Ring Systems : Piperazine-based analogs (e.g., ) exhibit higher molecular weights and solubility in polar solvents due to the nitrogen-rich ring, whereas pyrrolidine derivatives (target and ) offer conformational rigidity.
- Protective Groups : BOC and Fmoc groups () improve stability during synthesis but require deprotection steps, unlike the target’s unprotected benzoyl group.
Physicochemical Properties
- pKa and Solubility : The target’s acetic acid group likely has a pKa ~2.5–3.0, similar to other pyrrolidine-acetic acids . Its solubility in water is expected to be low (<1 mg/mL) due to the hydrophobic benzoyl group, contrasting with the more polar piperazine derivatives (e.g., , solubility ~10–20 mg/mL).
- Thermal Stability : Brominated aromatics (target and ) may decompose at temperatures >250°C, whereas acetylated analogs () show lower thermal stability due to ketone and hydroxyl groups.
Biological Activity
Overview
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, a 4-bromo-3-fluorobenzoyl group, and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H13BrFNO3 |
| Molecular Weight | 330.15 g/mol |
| InChI | InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)13(19)16-5-1-2-9(16)7-12(17)18/h3-4,6,9H,1-2,5,7H2,(H,17,18) |
Research indicates that compounds with similar structures exhibit significant biological activity against specific kinases, notably casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε). The proposed mechanism involves the interaction of the chiral moiety within the compound with these kinases, leading to their inhibition at nanomolar concentrations. This suggests that the compound may serve as a valuable tool in studies focused on kinase-related pathways and diseases.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the effects of various pyrrolidine derivatives on enzyme activity, this compound was identified as a potent inhibitor of CK1 isoforms. The study employed kinetic assays to evaluate the inhibitory effects, revealing IC50 values in the low nanomolar range.
Case Study 2: Receptor Binding
Another investigation focused on the receptor binding affinity of this compound showed promising results in modulating receptor pathways involved in neurodegeneration. The binding assays indicated that the compound could effectively engage with specific receptors implicated in neurological disorders.
Applications in Research
The unique structural characteristics of this compound make it a versatile candidate for various applications:
Chemistry:
Utilized as a building block in organic synthesis for creating more complex molecules.
Biology:
Serves as a tool for studying enzyme inhibition and receptor interactions.
Pharmaceutical Development:
Potentially valuable in developing new therapeutic agents targeting kinase-related diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-bromo-3-fluorobenzoic acid derivatives with a pyrrolidine-acetic acid scaffold via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF .
- Regioselective bromo-fluorobenzoylation : Optimize reaction temperature (e.g., 0–25°C) to minimize byproducts from competing nucleophilic substitutions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
- Validation : Monitor intermediates via -NMR for regiochemical fidelity and HPLC for purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the pyrrolidine ring conformation, benzoyl substitution pattern, and acetic acid moiety integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the pyrrolidine ring’s chiral centers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to avoid nonspecific binding) .
- Purity verification : Re-test batches with discrepancies using LC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
- Statistical validation : Apply multivariate analysis to account for inter-lab variability in IC measurements .
Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability profiling : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C, monitoring via HPLC for hydrolysis of the benzoyl-pyrrolidine bond .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation kinetics .
- Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous solubility and reduce degradation .
Q. How can computational methods guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the bromo-fluorobenzoyl group and target proteins (e.g., kinase active sites) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents at the pyrrolidine 2-position .
- Free-energy perturbation (FEP) : Simulate binding energy changes upon replacing bromine with other halogens .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by Western blotting .
- CRISPR-Cas9 knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolic profiling : Apply -NMR to track compound metabolism in vivo, identifying stable vs. labile motifs .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Standardized protocols : Use the shake-flask method with equilibrated temperatures (25°C ± 0.5) and HPLC quantification .
- Co-solvent systems : Test binary mixtures (e.g., DMSO/PBS) to mimic physiological conditions, noting deviations from ideal solubility behavior .
Structural and Functional Insights
Q. What role does the 4-bromo-3-fluorophenyl group play in modulating the compound’s pharmacokinetics?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated debromination or defluorination .
- LogP determination : Measure octanol/water partitioning to correlate bromine/fluorine electronegativity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
